molecular formula C18H19N5O B402703 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B402703
M. Wt: 321.4g/mol
InChI Key: ZGSLVHRSVIEGHT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes an amino group, a cyano group, and a hydroxy-ethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions One common method includes the condensation of 4-isopropylbenzaldehyde with malononitrile to form a cyano-substituted intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydroxy-ethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

The major products formed from these reactions include nitro-pyrazoles, amino-pyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxy-ethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-[1-cyano-2-(4-methyl-phenyl)-vinyl]-1-(2-hydroxy-ethyl)-1H-pyrazole
  • 5-Amino-3-[1-cyano-2-(4-ethyl-phenyl)-vinyl]-1-(2-hydroxy-ethyl)-1H-pyrazole

Uniqueness

The unique structural features of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE, such as the isopropyl group, contribute to its distinct chemical and biological properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(4-propan-2-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C18H19N5O/c1-12(2)14-5-3-13(4-6-14)9-15(10-19)17-16(11-20)18(21)23(22-17)7-8-24/h3-6,9,12,24H,7-8,21H2,1-2H3/b15-9+

InChI Key

ZGSLVHRSVIEGHT-OQLLNIDSSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Origin of Product

United States

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